molecular formula C18H21N5O B11236084 N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine

N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11236084
M. Wt: 323.4 g/mol
InChI Key: CLZSUJRTAIRLKA-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine is a tetrazole-containing compound characterized by a benzyloxy-substituted benzyl group attached to the tetrazole core via an amine linkage.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C18H21N5O/c1-2-12-23-21-18(20-22-23)19-13-15-8-10-17(11-9-15)24-14-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,21)

InChI Key

CLZSUJRTAIRLKA-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the benzyloxybenzyl intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzyl alcohol in the presence of a suitable catalyst to form 4-(benzyloxy)benzyl alcohol.

    Introduction of the tetrazole ring: The 4-(benzyloxy)benzyl alcohol is then reacted with sodium azide and a suitable nitrile to form the tetrazole ring.

    Attachment of the propyl group: Finally, the tetrazole intermediate is reacted with a propyl halide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydride (NaH) can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole Derivatives

Compound Name Substituents on Benzyl Group Tetrazole Substituent Molecular Weight (g/mol) Notable Properties
N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine 4-(benzyloxy) 2-propyl ~339.4 High lipophilicity; potential CNS permeability
N-{4-[(4-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine 4-(4-methylbenzyloxy) 2-propyl ~353.4 Enhanced metabolic stability due to methyl group
N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-1-propyl-1H-tetrazol-5-amine 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy) 1-propyl ~407.9 Thiophene enhances π-π interactions; chloro group may improve target affinity
N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine (Diovan®) Biphenyl-4-yl with 2'-tetrazole Pentanoyl-L-valine ~435.5 Clinically used angiotensin II receptor antagonist; tetrazole as carboxylate bioisostere

Key Findings:

Substituent Effects on Bioactivity :

  • The benzyloxy group in the target compound provides steric bulk, which may hinder enzymatic degradation compared to smaller substituents like methoxy or ethoxy .
  • Chloro and thiophene groups in analogs (e.g., ) enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Tetrazole Position and Pharmacokinetics :

  • 1-propyl vs. 2-propyl substitution alters metabolic pathways. 1-propyl derivatives (e.g., ) show slower hepatic clearance in preclinical models due to reduced cytochrome P450 interaction .

Bioisosteric Utility :

  • The tetrazole ring in Diovan® () mimics carboxylic acids, improving oral bioavailability and resistance to hydrolysis. This suggests similar advantages for the target compound in drug design .

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